2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethylamine
Overview
Description
2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethylamine is a synthetic organic compound It is characterized by the presence of two dichlorophenyl groups and an ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethylamine typically involves the reaction of 2,6-dichlorobenzyl chloride with 2,4-dichlorophenyl ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. This might include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium iodide (NaI) in acetone or silver nitrate (AgNO₃) in ethanol can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield dichlorobenzaldehyde, while reduction could produce dichlorobenzyl alcohol.
Scientific Research Applications
2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethylamine may have several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Could be explored for its pharmacological properties, such as potential anti-inflammatory or antimicrobial effects.
Industry: May be used in the development of new materials or as a precursor in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action for 2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethylamine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity and leading to a physiological response. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dichlorophenyl)ethylamine: Lacks the benzyloxy group, potentially altering its reactivity and biological activity.
2-(2,4-Dichlorophenyl)ethylamine: Similar structure but with different substitution patterns, affecting its chemical properties.
2-(2,6-Dichlorobenzyloxy)ethylamine: Similar but with different phenyl substitution, which may influence its applications and reactivity.
Uniqueness
2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethylamine is unique due to its specific substitution pattern, which can influence its reactivity, stability, and potential applications. The presence of multiple chlorine atoms and the benzyloxy group may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl4NO/c16-9-4-5-10(14(19)6-9)15(7-20)21-8-11-12(17)2-1-3-13(11)18/h1-6,15H,7-8,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFWMFSHHWNWBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN)C2=C(C=C(C=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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